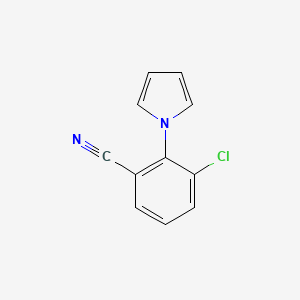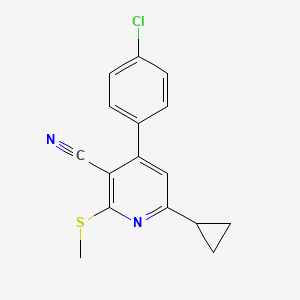
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile, also known as CPP-109, is a chemical compound that has gained attention in the scientific community for its potential use in treating addiction and other neurological disorders.
作用机制
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile is a selective inhibitor of the enzyme, histone deacetylase (HDAC). HDACs are involved in the regulation of gene expression, and inhibition of HDACs can lead to changes in gene expression that may be beneficial in treating addiction and other neurological disorders. Specifically, inhibition of HDACs by 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile leads to an increase in the expression of genes involved in synaptic plasticity, which is thought to be important in the formation of drug-associated memories.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has been shown to increase the expression of genes involved in synaptic plasticity, which may be beneficial in treating addiction and other neurological disorders. In addition, 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in reward pathways and mood regulation.
实验室实验的优点和局限性
One advantage of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile is its specificity for HDAC inhibition, which reduces the potential for off-target effects. However, one limitation of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile is its poor solubility in water, which can make it difficult to administer in lab experiments.
未来方向
For research on 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile include investigating its potential use in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and administration of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile in humans. Finally, research is needed to identify potential side effects and safety concerns associated with the use of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile.
In conclusion, 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has shown promise in treating addiction and other neurological disorders. Its specificity for HDAC inhibition and potential to increase synaptic plasticity make it an attractive candidate for further research. However, more studies are needed to determine its safety and effectiveness in humans.
合成方法
The synthesis of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile involves several steps, including the reaction of 4-chlorobenzaldehyde with cyclopropylamine to form 4-(cyclopropylamino)benzaldehyde. This intermediate is then reacted with methyl thiocyanate to form 4-(cyclopropylamino)-2-(methylthio)benzaldehyde, which is further reacted with cyanoacetic acid to form 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile.
科学研究应用
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has been studied for its potential use in treating addiction, specifically cocaine and nicotine addiction. Studies have shown that 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile can reduce drug-seeking behavior and prevent relapse in animal models. In addition, 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has shown promise in treating other neurological disorders such as depression, anxiety, and schizophrenia.
属性
IUPAC Name |
4-(4-chlorophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-20-16-14(9-18)13(8-15(19-16)11-2-3-11)10-4-6-12(17)7-5-10/h4-8,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPVNHMTYTYILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2629220.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2629223.png)

![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2629226.png)

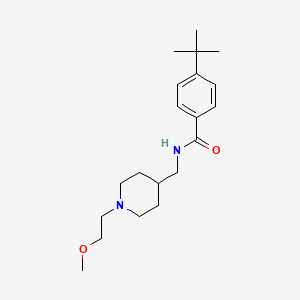


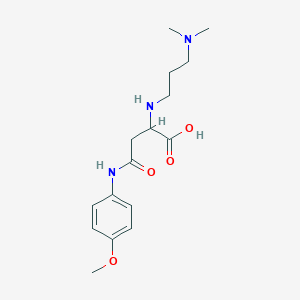
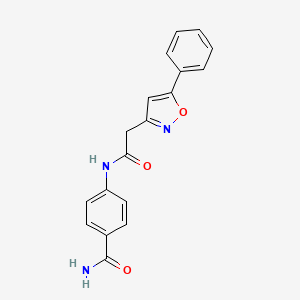
![Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2629236.png)
